2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride is a synthetic organic compound with the molecular formula C19H21ClN2O4 and a molecular weight of 376.84 g/mol. This compound is characterized by the presence of a pyridine ring, an allyl group, and an ester linkage, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form the corresponding amide. This intermediate is then reacted with 2-allylphenol in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA, KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and ester-linked molecules, such as:
- 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-methoxyphenoxy)acetate
- 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-phenoxy)acetate
- 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-chlorophenoxy)acetate
Uniqueness
What sets 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride apart from similar compounds is its unique combination of the allyl group and the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(2-prop-2-enylphenoxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-2-6-15-7-3-4-9-17(15)25-14-18(22)24-12-11-21-19(23)16-8-5-10-20-13-16;/h2-5,7-10,13H,1,6,11-12,14H2,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMFZUBMIVHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.